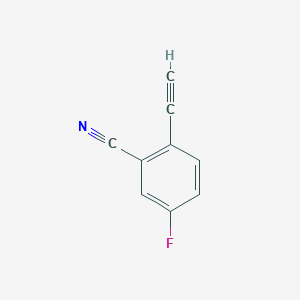

2-Ethynyl-5-fluorobenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethynyl-5-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4FN/c1-2-7-3-4-9(10)5-8(7)6-11/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTURWWLCNDVDPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=C(C=C1)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 2 Ethynyl 5 Fluorobenzonitrile and Its Analogues

Precursor Synthesis and Functional Group Introduction

The successful synthesis of 2-ethynyl-5-fluorobenzonitrile hinges on the efficient preparation of two key precursors: a halogenated fluorobenzonitrile intermediate and a suitable alkynylating agent.

Synthesis of Halogenated Fluorobenzonitrile Intermediates

The primary precursor for the target molecule is a benzonitrile (B105546) ring substituted with a fluorine atom at position 5 and a halogen (typically bromine or iodine) at position 2. The reactivity of the C-X bond (where X is a halogen) in cross-coupling reactions follows the general trend I > Br >> Cl, making 2-iodo-5-fluorobenzonitrile and 2-bromo-5-fluorobenzonitrile (B41413) the most effective substrates.

One documented synthetic route to 2-bromo-5-fluorobenzonitrile begins with 2-fluorobenzonitrile (B118710). This starting material undergoes bromination to introduce the bromine atom at the 5-position, yielding the desired halogenated intermediate. A specific method involves the use of dibromohydantoin in concentrated sulfuric acid.

Another versatile and classical method for introducing a halogen onto an aromatic ring is the Sandmeyer reaction. nih.govlibretexts.org This process starts with an aromatic amine, such as 2-amino-5-fluorobenzonitrile (B1271947). The amine is first converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrobromic acid). The resulting diazonium salt is then treated with a copper(I) halide, such as copper(I) bromide, which catalyzes the replacement of the diazonium group with a bromine atom, affording 2-bromo-5-fluorobenzonitrile. nih.govgelest.com

Table 1: Comparison of Synthetic Routes to Halogenated Fluorobenzonitrile Intermediates

| Method | Starting Material | Key Reagents | General Reaction Conditions |

|---|---|---|---|

| Direct Bromination | 2-Fluorobenzonitrile | Dibromohydantoin, H₂SO₄ | Controlled temperature, acidic medium |

| Sandmeyer Reaction | 2-Amino-5-fluorobenzonitrile | 1. NaNO₂, HBr 2. CuBr | Diazotization at low temperature (0-5 °C), followed by decomposition of the diazonium salt with copper(I) bromide |

Preparation of Alkynyl Precursors

The introduction of the ethynyl (B1212043) group (-C≡CH) is accomplished using an alkynylating agent. While acetylene (B1199291) gas can be used directly, its handling presents significant challenges due to its gaseous nature and flammability. A more convenient and safer alternative is trimethylsilylacetylene (B32187) (TMSA). wikipedia.org TMSA is a liquid at room temperature and the trimethylsilyl (B98337) (TMS) group serves as a protecting group, preventing unwanted side reactions at the terminal alkyne position.

The synthesis of TMSA typically involves the deprotonation of acetylene with a strong base, such as a Grignard reagent (e.g., ethylmagnesium bromide), followed by reaction with trimethylsilyl chloride. The TMS group can be readily removed from the coupled product in a subsequent step under mild conditions, such as treatment with a fluoride (B91410) source like tetra-n-butylammonium fluoride (TBAF) or a base like potassium carbonate in methanol.

Carbon-Carbon Bond Formation via Cross-Coupling Reactions

The core of the synthesis for this compound is the formation of the carbon-carbon bond between the aromatic ring and the ethynyl group. This is most effectively achieved through palladium-catalyzed cross-coupling reactions.

Sonogashira Coupling Reactions: Mechanism and Optimization

The Sonogashira reaction is a powerful and widely used method for coupling terminal alkynes with aryl or vinyl halides. wikipedia.org In this case, it involves the reaction of a halogenated precursor like 2-bromo-5-fluorobenzonitrile with an alkynyl precursor like trimethylsilylacetylene. The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt in the presence of a base. organic-chemistry.org

The reaction mechanism is understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., 2-bromo-5-fluorobenzonitrile) to form a Pd(II) complex.

Copper Cycle : Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate.

Transmetalation : The copper acetylide then transfers the acetylenic group to the Pd(II) complex in a step called transmetalation, regenerating the copper(I) catalyst.

Reductive Elimination : The resulting Pd(II)-alkynyl complex undergoes reductive elimination to yield the final product (2-((trimethylsilyl)ethynyl)-5-fluorobenzonitrile) and regenerate the active Pd(0) catalyst, allowing the cycle to continue.

The choice of catalyst and ligands is critical for the efficiency of the Sonogashira coupling.

Palladium Catalyst : A palladium(0) species is the active catalyst. It can be introduced directly, for example as Pd(PPh₃)₄, or generated in situ from a more stable palladium(II) precatalyst like PdCl₂(PPh₃)₂. libretexts.org The ligands attached to the palladium center play a crucial role in stabilizing the catalyst and modulating its reactivity. Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃), are commonly used. N-Heterocyclic carbenes (NHCs) have also emerged as highly effective ligands, often providing greater stability and catalytic activity. libretexts.org

Copper Co-catalyst : A copper(I) salt, typically copper(I) iodide (CuI), is used as a co-catalyst. Its primary role is to facilitate the formation of the copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. wikipedia.org While traditional Sonogashira reactions rely on this copper co-catalyst, various "copper-free" protocols have been developed to avoid issues related to the homocoupling of alkynes (Glaser coupling), which is a common side reaction promoted by copper. nih.gov

Table 2: Common Catalytic Systems for Sonogashira Coupling

| Palladium Source | Ligand | Copper Co-catalyst | Key Characteristics |

|---|---|---|---|

| Pd(PPh₃)₄ | Triphenylphosphine (PPh₃) | CuI | Classical, widely used system. Pd(0) source. |

| PdCl₂(PPh₃)₂ | Triphenylphosphine (PPh₃) | CuI | Air-stable Pd(II) precatalyst, reduced in situ. |

| Pd₂(dba)₃ | Various (e.g., XPhos, SPhos) | CuI or None | Versatile Pd(0) source, often used with bulky, electron-rich phosphine ligands for challenging couplings. |

| [Pd(NHC)Cl₂]₂ | N-Heterocyclic Carbene (NHC) | CuI or None | Highly stable and active catalysts, often allowing for lower catalyst loadings and milder conditions. |

The reaction conditions, particularly the solvent and temperature, have a significant impact on the outcome of the Sonogashira coupling.

Solvent : The reaction requires a basic medium to neutralize the hydrogen halide (e.g., HBr) formed during the reaction. Amine bases, such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA), are often used and can serve as both the base and the solvent. wikipedia.org In other cases, polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are used in conjunction with a base. The choice of solvent can affect the solubility of the reactants and catalysts, thereby influencing the reaction rate and yield.

Temperature : Sonogashira couplings are known for proceeding under relatively mild conditions, often at room temperature. wikipedia.org However, for less reactive substrates, such as aryl bromides, moderate heating (e.g., 40-80 °C) may be required to achieve a reasonable reaction rate. Temperature can also be a tool for selectivity. For instance, in a molecule containing both an iodide and a bromide, the more reactive iodide can often be coupled selectively at room temperature, while the bromide remains unreacted. wikipedia.org

Table 3: Influence of Solvent and Temperature on Sonogashira Reactions

| Solvent System | Typical Temperature | Applicability |

|---|---|---|

| Triethylamine (Et₃N) | Room Temperature to Reflux | Acts as both solvent and base. Common for many standard couplings. |

| THF / Triethylamine | Room Temperature | Good for substrates with moderate reactivity. THF helps with solubility. |

| DMF / Base (e.g., K₂CO₃, Cs₂CO₃) | Room Temperature to 100 °C | Often used for less reactive halides or in copper-free protocols. |

| Dioxane / Water | Elevated Temperatures | Used in some modern protocols, can be suitable for water-soluble substrates. |

Following the successful Sonogashira coupling to form 2-((trimethylsilyl)ethynyl)-5-fluorobenzonitrile, a final deprotection step is required to yield the target compound, this compound. This is typically achieved with high efficiency using standard methods as previously mentioned.

Compound Index

Alternative Alkynylation Strategies (e.g., C-F Activation Alkynylation)

While traditional cross-coupling reactions involving C-Br or C-I bonds are prevalent, the direct alkynylation of aryl fluorides through C-F bond activation presents a more atom-economical and challenging alternative. The inherent strength of the C-F bond necessitates harsh reaction conditions or highly specialized catalyst systems. Research in this area is ongoing, with metal-mediated C-F activation showing promise. For instance, metallanucleophiles like K[CpFe(CO)2] have been shown to arylate aryl fluorides at ambient temperatures without a catalyst, proceeding through a likely SNAr mechanism. chemrxiv.orgchemrxiv.org This approach opens avenues for developing novel C-C coupling reactions, including those with alkynes, expanding the toolkit for organofluorine chemistry. chemrxiv.org Although direct C-F alkynylation of 2-fluorobenzonitrile derivatives is not yet a mainstream method, the continuous development in transition-metal-free C-F bond activation offers potential future pathways. springernature.com

Regioselective Coupling Approaches

In the synthesis of substituted benzonitriles, achieving the desired regioselectivity is paramount, especially when dealing with multiple potential reaction sites. For precursors like dihalogenated benzonitriles, the choice of catalyst and reaction conditions can dictate which halide undergoes coupling.

In the case of substrates containing both bromine and fluorine atoms, such as 2-bromo-5-fluorobenzonitrile, palladium-catalyzed Sonogashira coupling exhibits high regioselectivity. The C-Br bond is significantly more reactive towards oxidative addition with palladium(0) catalysts compared to the more robust C-F bond. This difference in reactivity allows for the selective alkynylation at the bromine-substituted position while leaving the fluorine atom intact. ossila.com The regioselectivity can be controlled by the choice of the palladium catalyst's ligand. For instance, in diiodopurines, monodentate ligands favor coupling at the C2-I bond, while bidentate or electron-rich monodentate phosphine ligands switch the preference to the C8-position. elsevierpure.comrsc.org Similarly, in the Sonogashira coupling of 4,6-dichloro-2-pyrone, high regioselectivity for the 6-position is observed, with theoretical studies indicating that oxidative addition at the C-6 position is both kinetically and thermodynamically favored. rsc.org

Multi-Step Synthesis Pathways from Simpler Building Blocks

The construction of this compound often involves a sequence of reactions starting from more readily available precursors. These multi-step pathways allow for the gradual introduction of functional groups and ensure high purity of the final product.

Sequential Reaction Schemes and Overall Yield Analysis

| Step | Reaction | Starting Material | Reagents | Product | Exemplary Yield (%) |

|---|---|---|---|---|---|

| 1 | Nitration | m-Fluorobenzotrifluoride | HNO₃/H₂SO₄ | 5-Fluoro-2-nitrobenzotrifluoride | - |

| 2 | Reduction | 5-Fluoro-2-nitrobenzotrifluoride | Raney Nickel, H₂ | 5-Fluoro-2-aminobenzotrifluoride | - |

| 3 | Diazotization/Bromination | 5-Fluoro-2-aminobenzotrifluoride | CuBr, HBr, NaNO₂ | 2-Bromo-5-fluorobenzotrifluoride | - |

| Overall Yield of 2-Bromo-5-fluorobenzotrifluoride from m-Fluorobenzotrifluoride | 76.1% |

Note: The table above presents a known multi-step synthesis for a related fluorinated building block to illustrate the concept. Specific yield data for the synthesis of this compound via a similar pathway would require dedicated experimental investigation.

One-Pot Synthetic Procedures and Their Efficiencies

To improve process efficiency and reduce waste, one-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, are highly desirable. For the synthesis of aryl alkynes, one-pot procedures often combine the coupling reaction with in situ deprotection of a silylated alkyne.

A one-pot Sonogashira-type coupling can be employed for the synthesis of symmetric diarylalkynes directly from aryl halides, with good to excellent isolated yields (32-92%) and short reaction times. lookchem.com Such procedures can be performed under copper-free conditions, which prevents the formation of undesired Glaser side-products. lookchem.com One-pot tandem procedures involving oxidation, bromination, and rearrangement have also been reported for the synthesis of complex heterocyclic systems. lookchem.com

| Procedure | Starting Material | Key Reagents | Product | Reported Efficiency/Yield (%) |

|---|---|---|---|---|

| Tandem Seyferth–Gilbert Homologation/Copper-Free Sonogashira Coupling | Aldehyde and Aryl Halide | Bestmann–Ohira reagent, Cs₂CO₃, Pd(II) catalyst | Disubstituted Alkyne | Up to 84% |

| One-pot Sonogashira-type coupling for symmetric diarylalkynes | Aryl Halide | Trimethylsilylacetylene, TBAF, Palladium catalyst | Symmetric Diarylalkyne | 32-92% |

Control of Reaction Selectivity

Chemoselectivity in Functional Group Transformations

The presence of multiple functional groups in this compound and its precursors, namely the nitrile, fluoro, and ethynyl or bromo groups, necessitates a high degree of chemoselectivity in synthetic transformations.

As previously mentioned, in palladium-catalyzed cross-coupling reactions of 2-bromo-5-fluorobenzonitrile, the C-Br bond is selectively activated over the C-F bond. This inherent difference in reactivity allows for the selective introduction of the ethynyl group at the 2-position. The choice of palladium catalyst and ligands can further fine-tune the selectivity, especially in molecules with multiple, similarly reactive leaving groups. For instance, the use of sterically hindered N-heterocyclic carbene ligands can promote cross-coupling at otherwise less reactive positions in dihalogenated N-heteroarenes. nih.gov In ligand-free systems, the selectivity can also be significantly altered. nih.gov This control over chemoselectivity is crucial for avoiding side reactions and ensuring the desired product is obtained in high yield and purity.

Strategies for Achieving Stereocontrol

The molecular structure of this compound is inherently achiral, meaning it does not possess stereocenters and is not optically active. Consequently, its direct synthesis does not necessitate strategies for stereocontrol. However, stereocontrol becomes a critical consideration in the synthesis of its chiral analogues. Chiral analogues are structurally similar compounds where modifications introduce one or more stereocenters, leading to the existence of enantiomers or diastereomers.

For these chiral analogues, particularly those with a stereocenter at the propargylic position (the carbon atom adjacent to the ethynyl group), achieving high levels of stereoselectivity is a significant synthetic challenge. The primary strategies employed involve asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large quantity of an enantioenriched product.

One of the most prevalent methods for creating chiral propargylic alcohols—key intermediates for many chiral analogues—is the asymmetric addition of terminal alkynes to aldehydes. organic-chemistry.orgnih.gov This reaction generates a new stereocenter at the carbon bearing the hydroxyl group. The success of this approach hinges on the use of a chiral catalyst or ligand that can effectively discriminate between the two prochiral faces of the aldehyde.

A notable system for this transformation involves the use of zinc triflate (Zn(OTf)₂) in conjunction with a chiral ligand, such as (+)-N-methylephedrine. organic-chemistry.org This catalytic system facilitates the enantioselective addition of a terminal alkyne to a wide range of aldehydes, including aromatic and unsaturated variants, to produce the corresponding chiral propargylic alcohols. organic-chemistry.org These reactions are often operationally convenient and can proceed with high yields and excellent enantioselectivities, sometimes reaching up to 99% enantiomeric excess (ee). organic-chemistry.org The mechanism is believed to involve the formation of a chiral zinc-alkynylide complex, which then reacts selectively with the aldehyde. organic-chemistry.org

Another powerful strategy employs a relay catalytic system combining a cationic iridium(I) complex with a chiral phosphoric acid. organic-chemistry.orgacs.org This dual-catalyst approach enables the highly diastereo- and enantioselective synthesis of anti-homoallylic alcohols from terminal alkynes and aldehydes. organic-chemistry.orgacs.org The iridium catalyst first facilitates the conversion of the alkyne to an alkenylboronate intermediate, which then undergoes an asymmetric allylation with the aldehyde, catalyzed by the chiral phosphoric acid. organic-chemistry.orgacs.org This method has demonstrated high enantioselectivities (up to 96% ee) and excellent diastereoselectivities (anti/syn >98:2). organic-chemistry.org

The research findings for the enantioselective addition of terminal alkynes to aldehydes to form chiral propargylic alcohols are summarized in the interactive table below.

Table 1: Enantioselective Synthesis of Chiral Propargylic Alcohols This table details the catalyst systems and resulting enantiomeric excess (ee) for the asymmetric addition of various terminal alkynes to aldehydes, a key strategy for synthesizing chiral analogues.

| Catalyst System | Chiral Ligand/Catalyst | Alkyne Substrate | Aldehyde Substrate | Enantiomeric Excess (ee) | Reference |

| Zn(OTf)₂ | (+)-N-Methylephedrine | Phenylacetylene | Benzaldehyde | 97% | organic-chemistry.org |

| Zn(OTf)₂ | (+)-N-Methylephedrine | 1-Hexyne | Benzaldehyde | 98% | organic-chemistry.org |

| Zn(OTf)₂ | (+)-N-Methylephedrine | Trimethylsilylacetylene | Isobutyraldehyde | 99% | organic-chemistry.org |

| [Ir(cod)Cl]₂ / PCy₃ | (R)-TRIP | (E)-1-Octenylboronic acid pinacol (B44631) ester | Benzaldehyde | 96% | organic-chemistry.orgacs.org |

| [Ir(cod)Cl]₂ / PCy₃ | (R)-TRIP | (E)-4-Phenyl-1-butenylboronic acid pinacol ester | Benzaldehyde | 95% | organic-chemistry.orgacs.org |

These methodologies underscore the importance of catalyst-controlled reactions in modern organic synthesis. By selecting the appropriate chiral catalyst and reaction conditions, chemists can selectively produce one desired stereoisomer of a chiral analogue of this compound, which is crucial for applications where specific stereochemistry dictates biological activity or material properties.

Chemical Reactivity and Transformations of 2 Ethynyl 5 Fluorobenzonitrile

Reactions Involving the Ethynyl (B1212043) Moiety

The carbon-carbon triple bond of the ethynyl group is a region of high electron density, making it susceptible to attack by electrophiles and a participant in various addition and cycloaddition reactions.

The ethynyl group's triple bond is a versatile site for both nucleophilic and electrophilic additions. In electrophilic additions, an electrophile attacks the π-electron system of the alkyne, leading to the formation of a vinyl cation intermediate, which is then attacked by a nucleophile. Common electrophiles include protons (from acids) and halogens.

Nucleophilic addition to alkynes, while less common for simple alkynes, can occur, particularly when the alkyne is activated by electron-withdrawing groups, as is the case in 2-ethynyl-5-fluorobenzonitrile. The presence of the nitrile and fluoro groups enhances the electrophilicity of the triple bond, facilitating attack by nucleophiles.

The terminal alkyne functionality makes this compound a valuable precursor for cycloaddition reactions. One of the most prominent examples is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." In this reaction, the terminal alkyne of this compound can react with an organic azide (B81097) to form a stable 1,2,3-triazole ring. This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it a powerful tool for molecular assembly in medicinal chemistry and materials science.

The general scheme for the CuAAC reaction is as follows:

Reactants : this compound and an organic azide (R-N₃)

Catalyst : A copper(I) source, often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate.

Product : A 1,4-disubstituted 1,2,3-triazole.

This capability positions this compound as a useful building block for creating more complex molecular architectures.

Hydration: The addition of water across the triple bond of the ethynyl group, typically catalyzed by acid and a mercury(II) salt (e.g., HgSO₄), follows Markovnikov's rule. The initial product is an enol, which rapidly tautomerizes to the more stable keto form. For a terminal alkyne like that in this compound, this reaction would yield a methyl ketone.

Halogenation: The ethynyl group can react with halogens such as chlorine (Cl₂) or bromine (Br₂). The reaction proceeds via a cyclic halonium ion intermediate. One or two equivalents of the halogen can be added to the triple bond, leading to the formation of dihaloalkenes or tetrahaloalkanes, respectively. The stereochemistry of the first addition is typically anti, resulting in the formation of an (E)-dihaloalkene.

Transformations of the Nitrile Group

The nitrile group (-C≡N) is a versatile functional group that can be converted into several other important functionalities, including amides, carboxylic acids, and tetrazoles.

Amides and Carboxylic Acids: The nitrile group can be hydrolyzed under acidic or basic conditions. Partial hydrolysis, often achieved under controlled conditions (e.g., using acid with a limited amount of water), yields an amide (2-ethynyl-5-fluorobenzamide). Complete hydrolysis, which requires more vigorous conditions (e.g., heating with strong acid or base), proceeds through the amide intermediate to furnish a carboxylic acid (2-ethynyl-5-fluorobenzoic acid).

| Transformation | Reagents and Conditions | Product |

| Nitrile to Amide | H₂SO₄ (conc.), H₂O, controlled temp. | 2-Ethynyl-5-fluorobenzamide |

| Nitrile to Carboxylic Acid | H₃O⁺ or OH⁻, heat | 2-Ethynyl-5-fluorobenzoic acid |

Tetrazoles: The nitrile group can undergo a [3+2] cycloaddition reaction with an azide, such as sodium azide (NaN₃), to form a tetrazole ring. This transformation is particularly significant in medicinal chemistry, as the tetrazole ring is often used as a bioisostere for the carboxylic acid group due to its similar size and acidity. The reaction is typically promoted by a Lewis acid or a Brønsted acid.

The nitrile group can be reduced to a primary amine. This transformation is a valuable method for introducing an aminomethyl group. Common reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.

| Reducing Agent | Reaction Conditions | Product |

| Lithium Aluminum Hydride (LiAlH₄) | 1. LiAlH₄ in dry ether or THF; 2. H₂O workup | (2-Ethynyl-5-fluorophenyl)methanamine |

| Catalytic Hydrogenation | H₂, Raney Nickel or PtO₂, high pressure | (2-Ethynyl-5-fluorophenyl)methanamine* |

*Note: Under catalytic hydrogenation conditions, the ethynyl group may also be reduced. Selective reduction of the nitrile in the presence of an alkyne can be challenging and may require specific catalysts or protecting group strategies.

Reactivity of the Fluorine Atom

The fluorine atom attached to the aromatic ring is a site for specific types of substitution and activation reactions, largely influenced by the electronic effects of the other substituents.

The fluorine atom of this compound is activated towards nucleophilic aromatic substitution (SNAr). This reactivity stems from the presence of the strongly electron-withdrawing cyano group positioned para to the fluorine. In SNAr reactions, a nucleophile attacks the carbon atom bearing the leaving group (in this case, fluorine). The reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

The stability of this intermediate is the key to the reaction's feasibility. The cyano group at the C1 position and the ethynyl group at the C2 position help to delocalize the negative charge of the Meisenheimer complex, thereby lowering the activation energy for the reaction. The cyano group, being para to the fluorine, is particularly effective in stabilizing the intermediate through resonance. While specific studies on this compound are not prevalent, the principles of SNAr are well-established for related fluorobenzonitrile compounds. Fluorine is an excellent leaving group in SNAr reactions, often showing higher reactivity than other halogens because its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack.

Common nucleophiles used in SNAr reactions include alkoxides, phenoxides, thiolates, and amines. The reaction typically requires a base and is often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

Table 1: Predicted Products of SNAr on this compound with Various Nucleophiles

| Nucleophile (Nu⁻) | Reagent Example | Predicted Product |

|---|---|---|

| Methoxide (B1231860) | Sodium methoxide (NaOCH₃) | 2-Ethynyl-5-methoxybenzonitrile |

| Phenoxide | Sodium phenoxide (NaOPh) | 2-Ethynyl-5-phenoxybenzonitrile |

| Thiophenoxide | Sodium thiophenoxide (NaSPh) | 2-Ethynyl-5-(phenylthio)benzonitrile |

Carbon-fluorine (C-F) bonds are the strongest single bonds to carbon, making their activation a significant chemical challenge. However, modern organometallic chemistry has developed methods for C-F bond activation, often utilizing transition metal complexes. These reactions are distinct from SNAr as they typically involve oxidative addition of the C-F bond to a low-valent metal center.

While no specific examples of directed C-F bond activation have been reported for this compound, the presence of the ethynyl and cyano groups could, in principle, be used to direct a catalyst to the C-F bond. For example, a catalyst could coordinate to the π-system of the alkyne or the nitrogen of the nitrile, positioning it for interaction with the nearby C-F bond. Such transformations are at the forefront of chemical research and could potentially allow for the replacement of the fluorine atom with other functional groups under conditions different from those of classical SNAr.

Reactivity of the Aromatic Ring System

The aromatic ring itself can undergo reactions at its unsubstituted carbon-hydrogen (C-H) bonds. The regiochemical outcome of these reactions is dictated by the directing effects of the existing substituents.

Directed ortho Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. baranlab.orgorganic-chemistry.orgwikipedia.org It involves the deprotonation of a C-H bond positioned ortho (adjacent) to a Directed Metalation Group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium or lithium diisopropylamide (LDA). harvard.edu The resulting aryl-lithium species can then react with a wide range of electrophiles.

In this compound, there are three potential DMGs: the cyano group, the ethynyl group, and the fluorine atom. The cyano group is recognized as a potent DMG. The fluorine atom is a moderate DMG, while the ethynyl group is generally a weak director. The relative directing strength typically follows the order: -CN > -F.

Given this hierarchy, metalation is most likely to occur at the C6 position, which is ortho to the powerful cyano directing group. The C-H bond at C6 is the most acidic proton adjacent to the nitrile. Deprotonation at this site would lead to a lithiated intermediate that can be trapped by various electrophiles to introduce new substituents.

Table 2: Predicted Products from DoM of this compound

| Step 1: Base | Step 2: Electrophile (E⁺) | Reagent Example | Predicted Product (at C6) |

|---|---|---|---|

| LDA, THF, -78 °C | Iodide | Iodine (I₂) | 2-Ethynyl-5-fluoro-6-iodobenzonitrile |

| LDA, THF, -78 °C | Aldehyde | Benzaldehyde (PhCHO) | (2-Ethynyl-5-fluoro-6-cyanophenyl)(phenyl)methanol |

| LDA, THF, -78 °C | Silyl (B83357) | Trimethylsilyl (B98337) chloride (TMSCl) | 2-Ethynyl-5-fluoro-6-(trimethylsilyl)benzonitrile |

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution on the this compound ring is expected to be difficult. The benzene (B151609) ring is strongly deactivated by the powerful electron-withdrawing effects of the cyano group (meta-director) and the ethynyl group (meta-director). libretexts.org The fluorine atom, while also deactivating via its inductive effect, is an ortho, para-director due to resonance. libretexts.org

The directing effects of the substituents are in conflict:

Fluoro group (at C5): Directs incoming electrophiles to its ortho positions (C4, C6).

Ethynyl group (at C2): Directs to its meta positions (C4, C6).

Cyano group (at C1): Directs to its meta positions (C3, C5).

Nucleophilic Aromatic Substitution at C-H Positions

While less common than SNAr at a C-F bond, nucleophilic substitution can also occur at C-H positions in highly electron-deficient aromatic rings, a process often termed Vicarious Nucleophilic Substitution (VNS). This type of reaction typically requires a nucleophile that carries a leaving group. Given the electron-poor nature of the this compound ring, it is a potential candidate for such transformations, although specific examples are not documented in the literature. The substitution would likely occur at positions activated by the electron-withdrawing groups, such as C4 or C6.

Theoretical and Computational Chemistry Studies of 2 Ethynyl 5 Fluorobenzonitrile and Its Analogues

Electronic Structure Analysis

A thorough understanding of the electronic properties of 2-Ethynyl-5-fluorobenzonitrile would be fundamental to predicting its reactivity and behavior.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) serves as a powerful tool for investigating the ground state properties of molecules. For this compound, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be utilized to determine its optimized molecular geometry. Key parameters such as bond lengths, bond angles, and dihedral angles would be calculated and could be compared to experimental data if available.

Furthermore, DFT provides access to crucial electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. The distribution of these frontier orbitals would reveal the likely sites for electrophilic and nucleophilic attack.

A hypothetical data table for the ground state properties of this compound, derived from DFT calculations, might look as follows:

| Property | Calculated Value |

| Total Energy (Hartree) | Value |

| HOMO Energy (eV) | Value |

| LUMO Energy (eV) | Value |

| HOMO-LUMO Gap (eV) | Value |

| Dipole Moment (Debye) | Value |

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map of this compound would illustrate regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). It is anticipated that the nitrogen atom of the nitrile group and the fluorine atom would exhibit negative electrostatic potential, while the hydrogen atom of the ethynyl (B1212043) group and the aromatic protons would show positive potential.

Reaction Mechanism Elucidation

Computational modeling provides significant insights into the pathways and energetics of chemical reactions.

Computational Modeling of Transition States and Energy Barriers for Key Reactions

For key reactions involving this compound, such as cycloadditions or nucleophilic additions to the nitrile or ethynyl groups, computational methods could be used to model the reaction pathways. This involves locating the transition state structures and calculating the activation energy barriers. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. A comparison of the energy barriers for different potential reaction pathways would allow for the prediction of the most favorable reaction mechanism.

Solvent Effects and Catalysis in Silico

The influence of solvents on reaction mechanisms is a critical aspect of chemical reactivity. In silico studies can incorporate solvent effects using implicit solvent models (like the Polarizable Continuum Model, PCM) or explicit solvent molecules. These models would help in understanding how the polarity of the solvent might stabilize or destabilize reactants, transition states, and products, thereby affecting the reaction rates and outcomes. Similarly, the role of catalysts could be investigated by modeling the interaction of the catalyst with the reactants and determining its effect on the activation energy.

Spectroscopic Property Predictions and Correlations

Computational chemistry is instrumental in predicting and interpreting spectroscopic data. For this compound, theoretical calculations of its vibrational (Infrared and Raman), electronic (UV-Visible), and nuclear magnetic resonance (NMR) spectra would be invaluable. The calculated vibrational frequencies, after appropriate scaling, can be correlated with experimental spectra to aid in the assignment of vibrational modes. Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra, providing information about the electronic transitions within the molecule. GIAO (Gauge-Independent Atomic Orbital) method is commonly used to predict NMR chemical shifts, which can be compared with experimental data to confirm the molecular structure.

A hypothetical data table for predicted vibrational frequencies might be presented as:

| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) |

| C≡N stretch | Value | Value | Value |

| C≡C stretch | Value | Value | Value |

| C-F stretch | Value | Value | Value |

| Aromatic C-H stretch | Value | Value | Value |

NMR Chemical Shift and Coupling Constant Predictions

Computational methods, particularly DFT, have become instrumental in accurately predicting the NMR chemical shifts (δ) and spin-spin coupling constants (J) of organic molecules. derpharmachemica.com These predictions are crucial for structural elucidation and for interpreting complex experimental spectra. The accuracy of these predictions relies heavily on the chosen functional and basis set.

Modern approaches can predict ¹H NMR chemical shifts with a mean absolute error (MAE) of less than 0.2 ppm and ¹³C chemical shifts with an MAE of less than 2 ppm, demonstrating exceptional agreement with experimental data. derpharmachemica.com These calculations typically involve geometry optimization of the molecule followed by the application of methods like the Gauge-Independent Atomic Orbital (GIAO) to compute the magnetic shielding tensors, which are then converted to chemical shifts. mdpi.com

While specific computational studies on this compound are not extensively documented in the reviewed literature, the principles can be illustrated by examining its analogues. For instance, studies on various fluorinated aromatic compounds show that DFT calculations can reliably reproduce experimental NMR data. The predicted chemical shifts for a related compound, 2-fluorobenzonitrile (B118710), provide a reference for the types of values that could be expected.

Table 1: Predicted NMR Chemical Shifts for Analogues of this compound

This table is illustrative, based on typical DFT prediction accuracy for similar structures, as specific theoretical data for this compound was not available in the searched literature.

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| ¹H | 7.30 - 7.80 |

| ¹³C (Aromatic) | 110 - 140 |

| ¹³C (Nitrile) | ~117 |

| ¹³C (Ethynyl) | 80 - 90 |

Prediction of spin-spin coupling constants, another key NMR parameter, is also achievable through DFT calculations. researchgate.net These calculations can elucidate the through-bond interactions between magnetically active nuclei. For fluorinated compounds, predicting ¹H-¹⁹F, ¹³C-¹⁹F, and even ¹⁹F-¹⁹F coupling constants is of significant interest. Four-component relativistic DFT methods have shown high accuracy in predicting coupling constants, especially for molecules containing heavier atoms. researchgate.net

Vibrational and Electronic Spectroscopy Simulations

Computational simulations are vital for interpreting vibrational (Infrared and Raman) and electronic (UV-Vis) spectra. These simulations provide a direct link between spectral features and specific molecular motions or electronic transitions.

Vibrational Spectroscopy Simulations

For fluorobenzonitrile analogues, DFT calculations at levels like B3LYP with basis sets such as 6-311++G(d,p) or aug-cc-pvtz have been successfully used to compute harmonic vibrational frequencies. nih.govresearchgate.net The calculated frequencies, when appropriately scaled to account for anharmonicity and basis set limitations, show excellent agreement with experimental data from FT-IR and FT-Raman spectroscopy. nih.gov

A detailed vibrational analysis was performed on the analogue 2-fluorobenzonitrile, where theoretical calculations aided in the assignment of fundamental vibrational modes. nih.gov The study utilized DFT calculations to simulate the vibronic spectrum, which matched well with the experimental results. nih.gov

Table 2: Selected Calculated vs. Experimental Vibrational Frequencies for 2-Fluorobenzonitrile (S₁ State)

Data sourced from a study employing TD-B3LYP/aug-cc-pvtz calculations. nih.gov

| Vibrational Mode Assignment | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| Ring deformation | 425 | 428 |

| C-F in-plane bend | 517 | 518 |

| Ring breathing | 759 | 761 |

| C-H in-plane bend | 1150 | 1152 |

Electronic Spectroscopy Simulations

Time-Dependent Density Functional Theory (TD-DFT) is the premier method for simulating electronic absorption spectra by calculating the energies of vertical electronic excitations from the ground state to various excited states. derpharmachemica.com This method can predict the absorption maxima (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

For analogues like 2-fluorobenzonitrile and 3-fluorobenzonitrile, TD-DFT calculations have been used to determine the precise excitation energies (band origins) of the S₁ ← S₀ transition. nih.gov The calculated results were in strong agreement with experimental values obtained through techniques like resonance-enhanced multiphoton ionization (REMPI) spectroscopy. nih.gov Similarly, a combined experimental and theoretical study on 2-amino-5-fluorobenzonitrile (B1271947) utilized TD-DFT to calculate excitation energies and oscillator strengths, providing insight into the electronic transitions within the molecule. derpharmachemica.com

Table 3: Calculated Electronic Transition Data for Fluorobenzonitrile Analogues

Data sourced from studies employing TD-DFT calculations. derpharmachemica.comnih.gov

| Compound | Transition | Calculated Excitation Energy (cm⁻¹) | Experimental Excitation Energy (cm⁻¹) |

|---|---|---|---|

| 2-Fluorobenzonitrile | S₁ ← S₀ | ~36,000 | 36,028 |

| 3-Fluorobenzonitrile | S₁ ← S₀ | ~35,900 | 35,989 |

These computational studies on closely related analogues demonstrate the capability of modern theoretical methods to reliably predict the spectroscopic properties of this compound.

Analytical Methodologies for Chemical Characterization and Reaction Monitoring

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for separating 2-Ethynyl-5-fluorobenzonitrile from starting materials, byproducts, and other impurities, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) in Synthesis Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the validation of the synthesis of this compound, offering high-resolution separation and quantification of the target compound. A typical reversed-phase HPLC method would be developed and validated according to International Conference on Harmonisation (ICH) guidelines to ensure its accuracy, precision, and reliability.

The method would likely employ a C18 stationary phase, which is effective for the separation of non-polar to moderately polar aromatic compounds. A gradient elution with a mobile phase consisting of an aqueous component (such as water with a small percentage of an acid like formic acid to improve peak shape) and an organic solvent (typically acetonitrile (B52724) or methanol) would be optimized to achieve a good separation of this compound from any potential impurities. Detection is commonly performed using a UV detector, set at a wavelength where the analyte exhibits maximum absorbance, which for an aromatic system like this would likely be in the 254 nm range. The retention time of the main peak corresponding to this compound would be used for its identification, while the peak area would be used for its quantification to determine the purity of the sample.

Table 1: Representative HPLC Method Parameters for Purity Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min: 5% B; 2-20 min: 5-95% B; 20-25 min: 95% B; 25-30 min: 95-5% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective tool for monitoring the progress of the synthesis of this compound. By spotting the reaction mixture on a silica (B1680970) gel plate at different time intervals, the consumption of starting materials and the formation of the product can be visualized.

A suitable mobile phase, or eluent, is chosen to achieve a good separation between the starting materials and the product. For a molecule of moderate polarity like this compound, a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297) would be appropriate. The separated spots on the TLC plate are typically visualized under UV light, where the aromatic rings of the compounds will fluoresce. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic for each compound in a given eluent system. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product would indicate the progression of the reaction.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are crucial for the unambiguous determination of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would be acquired.

¹H NMR: The proton NMR spectrum would provide information about the number and environment of the hydrogen atoms. The aromatic protons would appear as multiplets in the downfield region (typically 7.0-8.0 ppm). The ethynyl (B1212043) proton would resonate as a singlet at a characteristic chemical shift, likely around 3.0-3.5 ppm.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbon of the nitrile group would have a chemical shift in the range of 115-125 ppm. The two carbons of the alkyne would appear around 75-95 ppm. The aromatic carbons would resonate in the 110-140 ppm region, with their specific shifts influenced by the fluorine and nitrile substituents.

¹⁹F NMR: The fluorine-19 NMR spectrum is particularly informative for fluorinated compounds. It would show a single resonance for the fluorine atom, and its chemical shift would be indicative of its electronic environment. Furthermore, coupling between the fluorine and nearby protons and carbons (J-coupling) would be observable in the ¹H and ¹³C NMR spectra, providing further structural confirmation.

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | ~ 7.5 - 7.8 | m |

| ~ 3.4 | s | |

| ¹³C | ~ 162 (C-F) | d |

| ~ 135 (C-H) | d | |

| ~ 120 (C-H) | d | |

| ~ 118 (C-CN) | d | |

| ~ 117 (CN) | s | |

| ~ 115 (C-C≡CH) | s | |

| ~ 82 (C≡CH) | s | |

| ~ 80 (≡CH) | s | |

| ¹⁹F | ~ -110 | s |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary.

Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is used to determine the molecular weight of this compound and to gain insight into its structure through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental composition and confirming the molecular formula (C₉H₄FN).

In the mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (145.03). The fragmentation pattern would be characteristic of the molecule's structure. Common fragmentation pathways for this molecule might include the loss of the nitrile group (CN), the ethynyl group (C₂H), or the fluorine atom.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes. For this compound, these techniques would confirm the presence of the key nitrile and alkyne functionalities.

IR Spectroscopy: The IR spectrum would be expected to show a sharp, strong absorption band around 2220-2260 cm⁻¹ characteristic of the C≡N stretching vibration of the nitrile group. A distinct, sharp peak around 3300 cm⁻¹ would correspond to the ≡C-H stretch of the terminal alkyne. The C≡C stretch of the alkyne would appear as a weaker absorption in the 2100-2140 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring would be seen in the 1400-1600 cm⁻¹ range. The C-F stretch would likely appear as a strong band in the 1000-1300 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would also be effective in identifying the key functional groups. The C≡N and C≡C stretching vibrations, which are often strong and sharp in the Raman spectrum, would provide confirmatory evidence for the nitrile and alkyne groups. The symmetric breathing modes of the aromatic ring are also typically strong in the Raman spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Alkyne | ≡C-H stretch | ~ 3300 |

| Nitrile | C≡N stretch | ~ 2230 |

| Alkyne | C≡C stretch | ~ 2120 |

| Aromatic Ring | C=C stretch | ~ 1400 - 1600 |

| Aryl-Fluoride | C-F stretch | ~ 1000 - 1300 |

X-ray Crystallography for Solid-State Structure Determination

As of the current available scientific literature, there is no publicly accessible X-ray crystallography data for this compound. Therefore, a definitive determination of its solid-state structure, including crystal lattice parameters and molecular conformation in the crystalline state, cannot be provided at this time. The acquisition of such data would require the growth of a suitable single crystal of the compound and subsequent analysis by X-ray diffraction.

Applications of 2 Ethynyl 5 Fluorobenzonitrile in Broader Chemical Science and Materials Research

Role as a Key Intermediate in Complex Molecule Synthesis

The strategic placement of three reactive functional groups makes 2-Ethynyl-5-fluorobenzonitrile a valuable precursor in the synthesis of a wide array of complex organic molecules, particularly bioactive heterocycles. The ethynyl (B1212043) group serves as a handle for powerful carbon-carbon bond-forming reactions, most notably the Sonogashira coupling, while the nitrile and fluoro groups can be either retained in the final product to modulate its electronic properties and biological activity or transformed into other functional groups. bldpharm.combldpharm.com

The synthesis of substituted quinolines, a scaffold prevalent in many pharmaceuticals, can be envisioned utilizing this compound. Although direct examples are not extensively documented in publicly available research, the known reactivity of the ethynyl group allows for its participation in cyclization reactions. For instance, Sonogashira coupling of 2-ethynylbenzamides with aryl halides can lead to the formation of polyfunctionalized isoindolinones. This suggests that similar strategies could be employed with this compound to access novel fluorinated and cyano-substituted heterocyclic systems.

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The presence of the fluorine atom in this compound makes it an attractive starting material for the synthesis of new kinase inhibitors and other potential therapeutic agents. The nitrile group can also participate in the formation of various nitrogen-containing heterocycles, further expanding its utility in medicinal chemistry. dntb.gov.uanih.gov

Table 1: Potential Heterocyclic Scaffolds Derivable from this compound

| Heterocyclic System | Potential Synthetic Route | Key Reaction of this compound |

|---|---|---|

| Substituted Quinolines | Cyclization reactions | Intramolecular reaction of the ethynyl group |

| Isoindolinones | Sonogashira coupling followed by cyclization | Sonogashira coupling |

| Pyrimidines | Cyclocondensation reactions | Reaction of the nitrile group |

Contributions to the Development of New Synthetic Reagents and Methodologies

While this compound is primarily utilized as a building block, its unique electronic and steric properties can contribute to the advancement of synthetic methodologies. The electron-withdrawing nature of the nitrile and fluoro groups can influence the reactivity of the ethynyl group in metal-catalyzed reactions.

The development of novel ligands for transition metal catalysis is an active area of research. nih.govresearchgate.net The ethynyl group of this compound could be incorporated into more complex ligand structures. The electronic properties imparted by the fluorobenzonitrile moiety could then modulate the catalytic activity and selectivity of the resulting metal complexes. For example, ligands derived from this compound could find applications in cross-coupling reactions, hydrogenation, or oxidation catalysis.

Furthermore, the study of reactions involving multifunctional substrates like this compound can lead to the discovery of new tandem or domino reaction sequences, providing efficient pathways to complex molecular architectures from simple starting materials.

Exploration in Organic Materials Chemistry

The rigid, planar structure of the benzonitrile (B105546) core, combined with the linear ethynyl group, makes this compound an excellent candidate for the construction of advanced organic materials with tailored electronic and photophysical properties. The focus in this area is on the principles of chemical synthesis and structural design to create novel functional materials. mdpi.comnih.gov

One of the primary applications of ethynyl-containing aromatic compounds is in the synthesis of conjugated polymers. The Sonogashira coupling polymerization is a powerful tool for creating polymers with alternating donor-acceptor units. mdpi.com By copolymerizing this compound with suitable aromatic dihalides or diynes, polymers with extended π-conjugation can be prepared. The inclusion of the fluorobenzonitrile unit is expected to influence the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby tuning its optical and electronic properties.

The design principles for these materials often involve creating a donor-acceptor architecture to achieve a low bandgap, which is desirable for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The electron-withdrawing nature of the fluorobenzonitrile moiety can enhance the acceptor character of the resulting polymer segment.

Table 2: Design Principles for Functional Polymers Incorporating this compound

| Design Principle | Structural Feature from this compound | Desired Material Property |

|---|---|---|

| Donor-Acceptor Architecture | Electron-withdrawing fluorobenzonitrile unit | Low optical and electronic bandgap |

| π-Conjugation | Ethynyl-aryl backbone | High charge carrier mobility |

| Processability | Potential for introducing solubilizing side chains on co-monomers | Solution-processability for device fabrication |

The synthesis of such polymers would typically involve a palladium- and copper-catalyzed Sonogashira coupling reaction between this compound and a dihaloaromatic comonomer. The choice of the comonomer is crucial in determining the final properties of the polymer. For instance, using an electron-rich comonomer would enhance the donor-acceptor character of the polymer chain.

Future Directions and Emerging Research Avenues

Development of Sustainable and Green Synthetic Routes

The chemical industry's increasing emphasis on environmentally benign processes is driving research into sustainable and green synthetic methodologies. For 2-ethynyl-5-fluorobenzonitrile, this translates to moving away from harsh reaction conditions and hazardous reagents traditionally used in nitrile synthesis and Sonogashira couplings.

One promising avenue is the exploration of biocatalytic methods for the synthesis of aromatic nitriles. nih.govnih.gov The use of enzymes, such as nitrile hydratases, nitrilases, and aldoxime dehydratases, offers a greener alternative to conventional chemical synthesis. nih.govresearchgate.netresearchgate.net These enzymatic routes often proceed under mild conditions, in aqueous media, and with high selectivity, thereby reducing energy consumption and waste generation. uva.nl Researchers are working on engineering enzymes with enhanced substrate specificity and stability to accommodate a wider range of functionalized aromatic compounds, including fluorinated benzonitriles. nih.gov

Another key area of development is the use of greener solvents and reaction conditions. For instance, the synthesis of benzonitrile (B105546) derivatives using ionic liquids as recyclable reaction media has been reported as a sustainable approach. nih.gov Similarly, performing Sonogashira coupling reactions—a key step in introducing the ethynyl (B1212043) group—in water instead of organic solvents represents a significant step towards a more environmentally friendly process. acs.orgresearchgate.net

Future research could focus on a one-pot synthesis of this compound from a readily available precursor, such as 5-fluoro-2-iodobenzaldehyde, by combining a biocatalytic nitrile formation with a metal-catalyzed alkynylation in a tandem process. The development of such integrated, sustainable routes will be crucial for the environmentally responsible production of this and related compounds.

Exploration of Novel Organometallic Catalytic Systems for Functionalization

The ethynyl group in this compound is a versatile handle for a wide array of chemical transformations. Future research will undoubtedly focus on developing novel organometallic catalytic systems to exploit this reactivity for the synthesis of more complex molecules.

While palladium-catalyzed reactions like the Sonogashira coupling are well-established for the synthesis of aryl alkynes, there is a continuous drive to develop more efficient, robust, and recyclable catalysts. mdpi.comrsc.orgnih.gov This includes the use of palladium on solid supports, such as charcoal, which facilitates catalyst recovery and reuse. rsc.orgnih.gov Furthermore, exploring catalysts based on more abundant and less expensive metals like iron is an active area of research for Sonogashira-type reactions. digitellinc.com

Beyond the synthesis of the parent molecule, the functionalization of the alkyne moiety is a key area for exploration. Gold-catalyzed hydrofunctionalization reactions, for instance, could enable the addition of various nucleophiles across the triple bond of this compound, leading to a diverse range of vinylated products. mdpi.combeilstein-journals.orgbeilstein-journals.orgnih.gov Similarly, rhodium-catalyzed reactions could be employed for cycloaddition or annulation reactions, providing access to complex heterocyclic structures. rsc.orgrsc.orgnih.gov

The development of bimetallic catalytic systems, where two different metals work in concert, could also unlock novel reactivity and selectivity for the functionalization of this compound. nih.gov Future work will likely involve the design of sophisticated ligands that can fine-tune the electronic and steric properties of the metal center, thereby enabling precise control over the outcome of catalytic transformations.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

Machine learning models can be trained on large datasets of chemical reactions to predict the success of a planned synthesis, identify potential side products, and suggest optimal reaction parameters such as temperature, solvent, and catalyst. beilstein-journals.orgbeilstein-journals.orgprinceton.edu This predictive power can minimize the need for extensive trial-and-error experimentation, saving time and resources. chemai.io For instance, AI algorithms could be employed to predict the regioselectivity of electrophilic aromatic substitution on the benzonitrile ring or the outcome of various additions to the ethynyl group. rsc.org

Furthermore, ML can be integrated with high-throughput experimentation platforms to create automated systems for reaction optimization. beilstein-journals.org These systems can autonomously vary reaction parameters and analyze the results in real-time to quickly identify the conditions that provide the highest yield and purity of the desired product. The application of such a closed-loop optimization approach to the synthesis and functionalization of this compound could lead to the rapid development of highly efficient and robust chemical processes.

The future in this area will likely involve the development of more sophisticated AI models that can not only predict reaction outcomes but also propose novel synthetic routes and even design new catalysts with desired properties.

Advanced Spectroscopic and Mechanistic Studies

A fundamental understanding of the structure, electronic properties, and reaction mechanisms of this compound is crucial for its effective utilization in the development of new materials and bioactive compounds. Advanced spectroscopic techniques and computational chemistry are powerful tools for gaining these insights.

Spectroscopic methods such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are essential for the routine characterization of this compound and its derivatives. farmaceut.orgthermofisher.comspectrabase.comnih.govchemicalbook.com More advanced techniques, such as two-dimensional NMR, can provide detailed information about the connectivity and spatial arrangement of atoms within the molecule.

Computational methods, particularly density functional theory (DFT), are invaluable for probing the electronic structure, reactivity, and spectroscopic properties of molecules. researchgate.net DFT calculations can be used to predict NMR chemical shifts, vibrational frequencies, and electronic transitions, which can aid in the interpretation of experimental spectra. nih.gov More importantly, DFT can be employed to elucidate the mechanisms of reactions involving this compound. digitellinc.comresearchgate.net For example, computational studies can provide detailed energy profiles of catalytic cycles, such as the Sonogashira coupling, helping to identify the rate-determining steps and the role of different components in the reaction mixture. digitellinc.comresearchgate.net

Future research in this area will likely involve a synergistic approach, combining advanced spectroscopic experiments with high-level computational modeling to gain a comprehensive understanding of the chemical behavior of this compound. This knowledge will be instrumental in designing new reactions and applications for this versatile molecule.

Q & A

Basic: What are the established synthetic routes for 2-Ethynyl-5-fluorobenzonitrile?

Answer:

The compound is typically synthesized via Sonogashira coupling , a palladium-catalyzed cross-coupling reaction between 5-fluoro-2-iodobenzonitrile and terminal alkynes (e.g., ethynyltrimethylsilane), followed by deprotection . Key steps include:

- Reagent selection : Use Pd(PPh₃)₂Cl₂/CuI as catalysts and triethylamine as a base in anhydrous THF.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >95% purity.

- Characterization : Confirmation via H NMR (δ 7.66–7.56 ppm for aromatic protons) and HRMS (observed [M+H] matches theoretical mass) .

Basic: How is this compound characterized structurally and functionally?

Answer:

- Spectroscopy :

- H/C NMR : Aromatic protons and carbons are resolved in CDCl₃, with ethynyl protons at δ 2.30 ppm (triplet, J = 2.4 Hz) .

- FT-IR : Stretching vibrations for C≡N (~2230 cm⁻¹) and C≡C (~2100 cm⁻¹) confirm functional groups.

- Mass spectrometry : HRMS (ESI) provides exact mass (e.g., 275.1757 observed vs. 275.1754 calculated) for molecular formula validation .

Advanced: What strategies optimize regioselectivity in derivatization reactions involving the ethynyl group?

Answer:

- Protection-deprotection : Use TMS-protected alkynes to prevent side reactions during coupling steps.

- Catalytic systems : Adjust Pd/ligand ratios (e.g., XPhos ligand) to enhance selectivity in Sonogashira reactions.

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve reaction kinetics for bulky substrates.

Example: In a recent study, optimized conditions achieved 85% yield for a triazole derivative via click chemistry .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution?

Answer:

- DFT calculations : Analyze electron density maps (e.g., Fukui indices) to identify electrophilic centers. The fluorine atom at the 5-position and nitrile group direct reactivity.

- Transition state modeling : Simulate attack by nucleophiles (e.g., amines) at the 2-ethynyl position, guided by steric and electronic parameters.

- Validation : Compare predicted activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Advanced: How should researchers address contradictions in spectroscopic data for derivatives?

Answer:

- Cross-validation : Use complementary techniques (e.g., F NMR to resolve fluorinated isomers, X-ray crystallography for absolute configuration).

- Batch analysis : Compare multiple synthetic batches to rule out impurities (e.g., residual palladium detected via ICP-MS).

- Literature benchmarking : Contrast data with structurally analogous compounds (e.g., 2-fluoro-5-formylbenzonitrile in ) to identify outliers .

Basic: What are the primary applications of this compound in medicinal chemistry?

Answer:

- Pharmacophore development : The ethynyl group enables click chemistry for bioconjugation (e.g., antibody-drug conjugates).

- Fluorine effects : Enhances metabolic stability and bioavailability in kinase inhibitors.

- Case study : Used as a precursor in synthesizing PET tracers targeting neurodegenerative disease biomarkers .

Advanced: What are the stability considerations for storing this compound under varying conditions?

Answer:

- Temperature : Store at -20°C in amber vials to prevent alkyne dimerization.

- Moisture : Use molecular sieves in anhydrous solvents (e.g., THF) to avoid hydrolysis of the nitrile group.

- Light exposure : UV/Vis studies show decomposition under prolonged UV light; use inert atmosphere (N₂/Ar) for long-term storage .

Advanced: How to design a kinetic study for reactions involving this compound?

Answer:

- Quenching methods : Rapid cooling or acid quenching to halt reactions at timed intervals.

- In-situ monitoring : Use ReactIR to track C≡N and C≡C bond changes in real time.

- Rate law determination : Vary concentrations of reactants (pseudo-first-order conditions) to derive rate constants .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Toxicity : Classified as acutely toxic (Category III); use fume hoods and PPE (nitrile gloves, lab coat).

- Waste disposal : Neutralize with aqueous NaOH (pH >10) before incineration.

- Spill management : Absorb with vermiculite, avoid water contact to prevent HCN release .

Advanced: What methodological frameworks guide the integration of this compound into material science applications?

Answer:

- Polymer synthesis : Incorporate into conjugated polymers via Sonogashira polymerization; monitor conductivity via four-point probe measurements.

- MOF design : Coordinate with transition metals (e.g., Cu²⁺) to create porous frameworks; characterize BET surface area and gas adsorption.

- Quality control : Use GPC for molecular weight distribution and DSC for thermal stability analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.